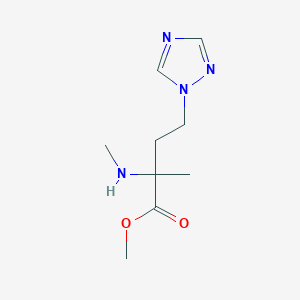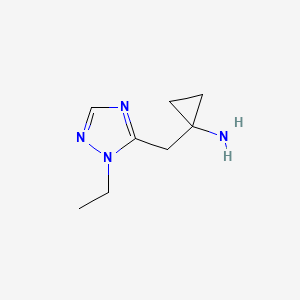
Pyrrole Propyl Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrrol-2-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2 It belongs to the class of heterocyclic amines, characterized by the presence of a pyrrole ring attached to a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:
- Pyrrole is treated with a base such as sodium hydride (NaH) to form the pyrrole anion.
- The pyrrole anion then reacts with 3-bromopropylamine to yield 3-(1H-pyrrol-2-yl)propan-1-amine.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between pyrrole and 3-chloropropylamine. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of 3-(1H-pyrrol-2-yl)propan-1-amine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
3-(1H-pyrrol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(1H-pyrrol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1H-pyrrol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(1H-pyrrol-1-yl)propan-1-amine
- 2-(1H-pyrrol-1-yl)ethanamine
- 1H-pyrrole-1-propionic acid
Uniqueness
3-(1H-pyrrol-2-yl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
属性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
3-(1H-pyrrol-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,9H,1,3,5,8H2 |
InChI 键 |
ZRCAHGVDEKPRSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)


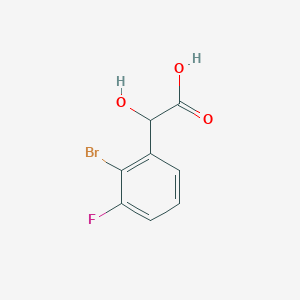
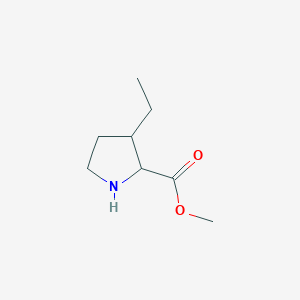
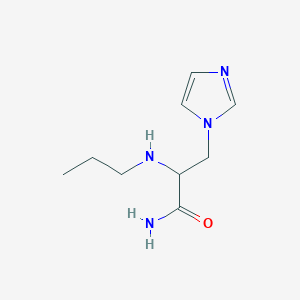

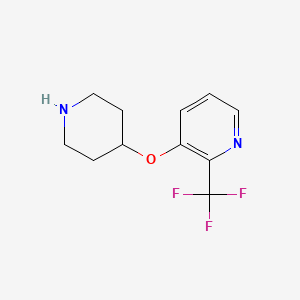
![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)
